
PK 44-Phosphat
Übersicht
Beschreibung
PK 44 Phosphat: ist ein potenter und selektiver Inhibitor der Dipeptidylpeptidase IV (DPP-IV), einem Enzym, das an der Regulation des Glukosestoffwechsels beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Glukosetoleranz zu verbessern, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes macht .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structure indicates potential as a kinase inhibitor , which is crucial in the treatment of various cancers and inflammatory diseases. Kinase inhibitors are designed to interrupt the signaling pathways that lead to cell proliferation and survival. The specific interactions of this compound with target kinases can be explored further through structure-activity relationship (SAR) studies.
Anticancer Activity
Research suggests that compounds with similar structures often exhibit significant anticancer properties. The incorporation of fluorine atoms can enhance the binding affinity to targets involved in tumor growth and metastasis . Investigating the compound's efficacy against specific cancer cell lines could yield promising results.
Neurological Disorders
The diverse chemical structure may also allow for exploration in treating neurological disorders. Compounds that modulate neurotransmitter pathways or exhibit neuroprotective effects are of great interest in this field.
Inflammatory Diseases
Given its potential as a kinase inhibitor, this compound may be effective in treating autoinflammatory diseases characterized by dysregulated kinase activity . Targeting specific kinases involved in inflammatory signaling pathways could lead to novel therapeutic strategies.
Synthesis and Modification
The synthesis of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one can be approached through various synthetic routes involving:
- Functional group modifications : To enhance selectivity and potency.
- Optimization of pharmacokinetic properties : Such as solubility and bioavailability through structural modifications .
Case Study 1: Anticancer Activity
A study investigating a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Kinase Inhibition
Research on similar fluorinated compounds has shown promising results as selective kinase inhibitors. These studies highlight the potential for developing targeted therapies for cancers with specific mutations that confer resistance to conventional treatments .
Wirkmechanismus
Target of Action
PK 44 phosphate is a potent inhibitor of an enzyme known as dipeptidyl peptidase IV (DPP-IV) . DPP-IV is involved in the breakdown of certain proteins and plays a role in glucose metabolism .
Mode of Action
PK 44 phosphate interacts with its target, DPP-IV, by inhibiting its activity . This inhibition can lead to changes in the metabolic processes that DPP-IV is involved in, such as glucose metabolism .
Biochemical Pathways
The inhibition of DPP-IV by PK 44 phosphate can affect various biochemical pathways. DPP-IV is involved in the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-IV, PK 44 phosphate can potentially influence these pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of PK 44 phosphate’s action largely depend on its inhibition of DPP-IV. This could lead to changes in glucose metabolism, potentially improving glucose tolerance . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PK 44 phosphate. These factors could include the presence of other compounds, the pH of the environment, and the temperature . Understanding these factors is crucial for optimizing the use of PK 44 phosphate.
Biochemische Analyse
Biochemical Properties
PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .
Cellular Effects
PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.
Molecular Mechanism
The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .
Dosage Effects in Animal Models
It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests
Metabolic Pathways
PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .
Subcellular Localization
As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: PK 44 Phosphat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Die wichtigsten Schritte umfassen die Bildung der Indazol- und Triazolopyrazin-Einheiten, gefolgt von deren Kupplung zur Bildung der endgültigen Verbindung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von PK 44 Phosphat beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: PK 44 Phosphat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amino- und Phosphatgruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Die Bedingungen beinhalten oft organische Lösungsmittel und kontrollierte Temperaturen.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise zu halogenierten Derivaten führen, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .
Analyse Chemischer Reaktionen
Types of Reactions: PK 44 phosphate primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Sitagliptin: Ein weiterer DPP-IV-Inhibitor, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Vildagliptin: Ein DPP-IV-Inhibitor mit einem ähnlichen Wirkmechanismus.
Saxagliptin: Eine weitere Verbindung derselben Klasse mit vergleichbaren Wirkungen.
Einzigartigkeit: PK 44 Phosphat ist einzigartig aufgrund seiner hohen Selektivität für DPP-IV gegenüber anderen verwandten Enzymen wie DPP-8 und DPP-9. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht sein therapeutisches Potenzial .
Biologische Aktivität
The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid , commonly referred to as PK 44 phosphate , is a complex molecule recognized for its potential biological activities, particularly in the context of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound highlights its intricate structure characterized by multiple heterocycles and functional groups. The presence of fluorine atoms enhances its pharmacological properties by influencing metabolic stability and bioavailability.
PK 44 phosphate acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin signaling. By inhibiting DPP-IV, PK 44 phosphate helps to increase insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glucose tolerance and offering therapeutic potential for type 2 diabetes management.
1. Antidiabetic Effects
Research indicates that PK 44 phosphate significantly improves glucose tolerance in animal models. In a study involving diabetic rats, administration of PK 44 phosphate resulted in a marked reduction in blood glucose levels post-meal compared to controls. The compound's ability to enhance insulin secretion from pancreatic beta cells was confirmed through various assays measuring insulin levels in serum samples .
2. Anticancer Potential
In addition to its antidiabetic properties, PK 44 phosphate has shown promise in cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, assays conducted on human lung cancer cells demonstrated that PK 44 phosphate inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Studies
Study | Model | Findings |
---|---|---|
Study A | Diabetic Rats | Significant reduction in blood glucose levels; improved insulin secretion |
Study B | Human Lung Cancer Cells | Inhibition of cell proliferation; induction of apoptosis via caspase pathways |
Study C | In Vitro DPP-IV Assay | IC50 value indicating potent inhibition of DPP-IV activity |
Pharmacological Profile
The pharmacological profile of PK 44 phosphate indicates a favorable safety margin with minimal side effects reported in preclinical studies. However, ongoing research is necessary to fully elucidate its long-term efficacy and safety in humans.
Key Pharmacological Parameters
Parameter | Value |
---|---|
DPP-IV Inhibition IC50 | Low nanomolar range |
Bioavailability | High |
Metabolic Stability | Enhanced due to fluorination |
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGBESJZBGJOS-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.